Cas no 1270561-54-0 (4-(azetidin-2-yl)-1H-indole)

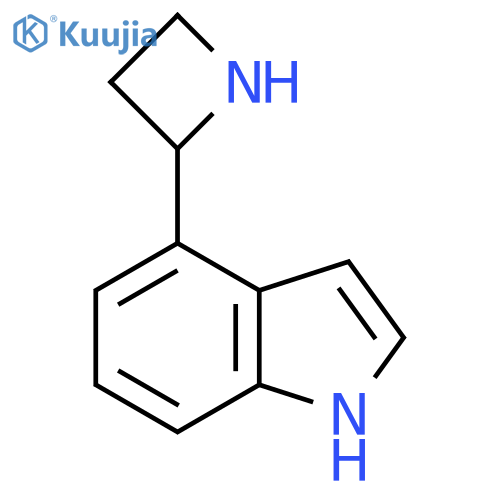

4-(azetidin-2-yl)-1H-indole structure

商品名:4-(azetidin-2-yl)-1H-indole

4-(azetidin-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 4-(azetidin-2-yl)-1H-indole

- 1270561-54-0

- EN300-1837455

- AKOS006343633

-

- インチ: 1S/C11H12N2/c1-2-8(11-5-7-13-11)9-4-6-12-10(9)3-1/h1-4,6,11-13H,5,7H2

- InChIKey: DQUJHELGCIAFFG-UHFFFAOYSA-N

- ほほえんだ: N1CCC1C1=CC=CC2=C1C=CN2

計算された属性

- せいみつぶんしりょう: 172.100048391g/mol

- どういたいしつりょう: 172.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

4-(azetidin-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1837455-5.0g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1837455-10.0g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1837455-0.05g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1837455-2.5g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1837455-0.1g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1837455-10g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1837455-1.0g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1837455-0.5g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1837455-0.25g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1837455-5g |

4-(azetidin-2-yl)-1H-indole |

1270561-54-0 | 5g |

$3687.0 | 2023-09-19 |

4-(azetidin-2-yl)-1H-indole 関連文献

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

1270561-54-0 (4-(azetidin-2-yl)-1H-indole) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量